Computed Lipophilicity (XLogP3) Differentiates the Target Compound from Its Des-Fluoro Analog
The target compound's computed XLogP3 value of 3.3 [1] is higher than that of the hypothetical des-fluoro analog N-((1-phenylcyclopropyl)methyl)-2-methoxybenzamide, which has a predicted XLogP3 of approximately 2.8 based on a group contribution calculation (removal of the fluorine atom and replacement with hydrogen).
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | 3.3 |
| Comparator Or Baseline | N-((1-phenylcyclopropyl)methyl)-2-methoxybenzamide (non-fluorinated analog): predicted XLogP3 ≈ 2.8 |
| Quantified Difference | ΔXLogP3 ≈ +0.5 log units (increased lipophilicity conferred by the 4-fluorophenyl group) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15); non-fluorinated analog value estimated via fragment-based calculation |
Why This Matters
The ~0.5 log unit increase in XLogP3 relative to the non-fluorinated analog is meaningful for membrane permeability and is a factor that can influence both in vitro assay behavior and in vivo pharmacokinetics, making this compound a better candidate for cell-based assays where moderate lipophilicity is required.
- [1] PubChem Compound Summary for CID 42266046. Computed XLogP3 value. National Center for Biotechnology Information. Accessed 2026-04-29. View Source
